molecular formula C17H18BrN5O2S B2411176 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1797173-14-8

2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

カタログ番号 B2411176
CAS番号: 1797173-14-8
分子量: 436.33
InChIキー: FJYUSHLGZNPWHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . In this work, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated .

科学的研究の応用

Application in HIV-1 Infection Prevention

Cheng De-ju (2015) discussed the use of methylbenzenesulfonamide derivatives, including compounds with structural similarities to 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, in the context of HIV-1 infection prevention. These compounds act as small molecule antagonists and are potential candidates for drug development against HIV-1 (Cheng De-ju, 2015).

Photodynamic Therapy for Cancer Treatment

A study by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) explored the potential of new zinc phthalocyanine derivatives, with structural elements similar to 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, in photodynamic therapy for cancer treatment. The compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, making them promising Type II photosensitizers for photodynamic therapy in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Antimicrobial Activity

V. L. Ranganatha and colleagues (2018) synthesized novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, which share structural features with 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide. They found significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential applications in combating infections (V. L. Ranganatha et al., 2018).

Inhibition of Carbonic Anhydrase Isozymes

A study by A. Alafeefy and colleagues (2015) investigated the inhibition of human carbonic anhydrase isozymes by a series of benzenesulfonamides, structurally related to 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide. These compounds showed low nanomolar activity against certain isozymes, indicating their potential in therapeutic applications related to diseases like glaucoma, epilepsy, obesity, and cancer (A. Alafeefy et al., 2015).

特性

IUPAC Name

2-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5O2S/c18-14-3-1-2-4-16(14)26(24,25)22-12-13-5-9-23(10-6-13)17-15(11-19)20-7-8-21-17/h1-4,7-8,13,22H,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYUSHLGZNPWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。